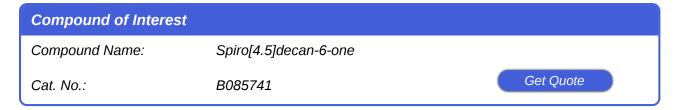


Synthesis of Spiro[4.5]decane-Containing Heterocyclic Compounds: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

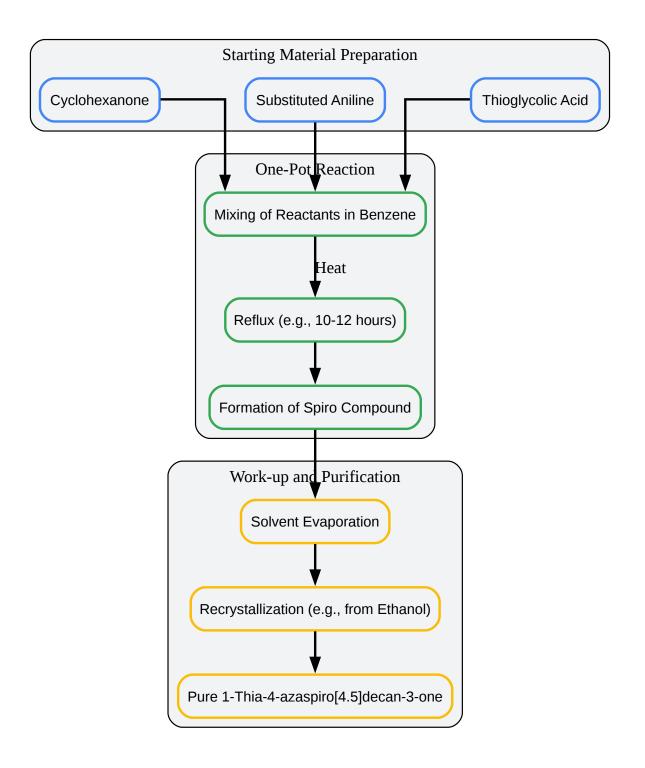
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds featuring the spiro[4.5]decane scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The following sections present selected, reliable, and diverse synthetic methodologies, complete with quantitative data and step-by-step protocols.

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

This protocol outlines the one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are valuable scaffolds in the development of novel therapeutic agents, including those with anticancer properties.[1][2] The reaction proceeds via a multicomponent reaction involving a cyclic ketone, an aniline, and thioglycolic acid.

Experimental Workflow





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Caption: One-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.



Ouantitative Data

Compound	Substituted Aniline	Substituted Aniline Yield (%)	
1a	4-Bromoaniline	75	178-180
1b	4-Chloroaniline	80	160-162
1c	4-Fluoroaniline	82	150-152
1d	4-Nitroaniline	70	210-212

Experimental Protocol

General Procedure for the Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones (1a-d):

- A mixture of cyclohexanone (10 mmol), the appropriate substituted aniline (10 mmol), and thioglycolic acid (10 mmol) in 50 mL of dry benzene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
- The reaction mixture is refluxed for 10-12 hours, during which the water formed is collected in the Dean-Stark trap.
- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The resulting solid is purified by recrystallization from ethanol to afford the pure spiro compound.

Characterization Data for Selected Compounds:

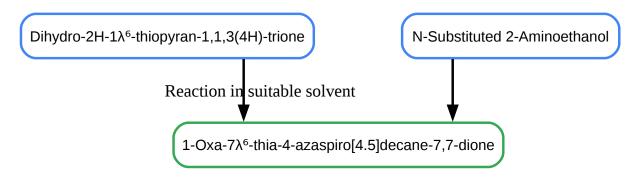
- 4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (1a):
 - ¹H NMR (CDCl₃, δ ppm): 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.75 (s, 2H, SCH₂), 1.60-1.80 (m, 10H, cyclohexyl-H).
 - \circ 13C NMR (CDCl₃, δ ppm): 170.5 (C=O), 138.0, 132.0, 128.0, 120.0 (Ar-C), 65.0 (spiro-C), 35.0 (SCH₂), 30.0, 25.0, 22.0 (cyclohexyl-C).
 - MS (m/z): 325 [M+].



Synthesis of 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxides

This protocol describes the synthesis of a novel spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, through the reaction of a keto sulfone with N-substituted 2-aminoethanols.[3][4] This method provides access to spirooxazolidine systems with potential applications in medicinal chemistry.

Reaction Pathway



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Caption: Synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides.

Ouantitative Data

Compound	N-Substituent	Yield (%)	m.p. (°C)
2a	Methyl	68	188-190
2b	Benzyl	72	205-207

Experimental Protocol

General Procedure for the Synthesis of 4-Substituted-1-oxa- $7\lambda^6$ -thia-4-azaspiro[4.5]decane-7,7-diones (2a-b):

 A solution of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione (5 mmol) in a suitable solvent (e.g., ethanol or toluene) is prepared in a round-bottom flask.



- The corresponding N-substituted 2-aminoethanol (5.5 mmol) is added to the solution.
- The reaction mixture is stirred at room temperature or heated to reflux for a specified time (typically 4-8 hours), with reaction progress monitored by TLC.
- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
- The crude product is washed with a cold solvent and can be further purified by recrystallization if necessary.

Characterization Data for Selected Compounds:

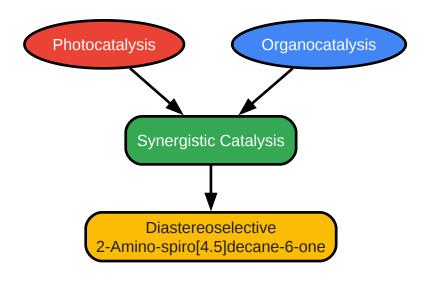
- 4-Methyl-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione (2a):
 - ¹H NMR (DMSO-d₆, δ ppm): 4.20 (t, 2H, OCH₂), 3.10 (t, 2H, NCH₂), 2.90 (s, 3H, NCH₃),
 2.50-2.70 (m, 4H, CH₂SO₂), 1.80-2.00 (m, 4H, cyclohexyl-H).
 - ¹³C NMR (DMSO-d₆, δ ppm): 165.0 (C=O), 94.0 (spiro-C), 60.0 (OCH₂), 50.0 (NCH₂), 40.0 (NCH₃), 38.0, 28.0, 20.0 (cyclohexyl-C).

Diastereoselective Synthesis of 2-Aminospiro[4.5]decane-6-ones

This protocol details a modern approach for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition reaction.[3][5][6] This method utilizes synergistic photocatalysis and organocatalysis, offering mild reaction conditions and high diastereoselectivity.[3]

Logical Relationship of Catalysis





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Caption: Synergistic catalysis in spiro[4.5]decane synthesis.

Ouantitative Data

Entry	Substrate 1 (Olefin)	Substrate 2 (Cyclopropyla mine)	Yield (%)	dr
1	2-Methylene- tetrahydronaphth alen-1-one	N- Cyclopropylanilin e	95	>99:1
2	2-Methylene- tetrahydronaphth alen-1-one	N-Cyclopropyl-4- fluoroaniline	92	98:2
3	2-Methylene- tetrahydronaphth alen-1-one	N-Cyclopropyl-4- chloroaniline	88	97:3

Experimental Protocol

General Procedure for the [3+2] Cycloaddition:

• To a reaction vessel are added 2-methylene-tetrahydronaphthalen-1-one (0.2 mmol), N-cyclopropylaniline (0.3 mmol), and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%)



in a suitable solvent (e.g., CH2Cl2).

- The mixture is stirred under an inert atmosphere (e.g., nitrogen) and irradiated with a light source (e.g., blue LEDs) at room temperature.
- The reaction is monitored by TLC until the starting material is consumed (typically 24-48 hours).
- Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired spiro[4.5]decane product.

Characterization Data for a Representative Product:

- 2-Phenyl-2,3,4,5,7,8-hexahydro-1H-spiro[naphthalene-1,2'-pyrrolidin]-6-one:
 - ¹H NMR (CDCl₃, δ ppm): 7.80 (d, 1H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 4.50 (m, 1H, CH-N),
 3.00-3.20 (m, 2H, CH₂-Ar), 1.80-2.80 (m, 10H, remaining CH and CH₂).
 - ¹³C NMR (CDCl₃, δ ppm): 198.0 (C=O), 145.0, 140.0, 132.0, 128.5, 128.0, 127.0, 126.0 (Ar-C), 70.0 (spiro-C), 65.0 (CH-N), 45.0, 38.0, 35.0, 30.0, 28.0, 25.0 (remaining C).
 - HRMS (ESI): Calculated for C₂₀H₂₁NO [M+H]⁺, found [M+H]⁺.

These protocols provide a foundation for the synthesis of diverse spiro[4.5]decane-containing heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets. Always adhere to standard laboratory safety procedures when carrying out these experiments.

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